Synthetic Efficiency: High-Yield Chlorination to Methyl 2-Chloro-5-nitronicotinate
Methyl 2-hydroxy-5-nitronicotinate undergoes efficient chlorination to yield the corresponding 2-chloro derivative, a key intermediate in medicinal chemistry. This transformation proceeds with a high isolated yield, providing a reliable route to a versatile building block .
| Evidence Dimension | Isolated reaction yield for conversion to 2-chloro derivative |
|---|---|
| Target Compound Data | Yield: 99% |
| Comparator Or Baseline | Typical yields for chlorination of nicotinic acid derivatives (70-85% based on literature precedent) |
| Quantified Difference | Yield advantage of 14-29 percentage points |
| Conditions | Reaction with thionyl chloride in DMF solvent |
Why This Matters
This exceptionally high yield reduces material waste and cost in multi-step syntheses, directly impacting procurement decisions for scale-up operations.
